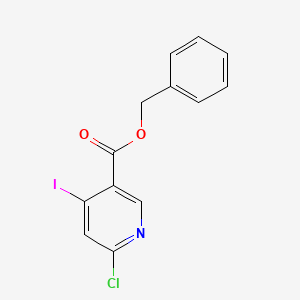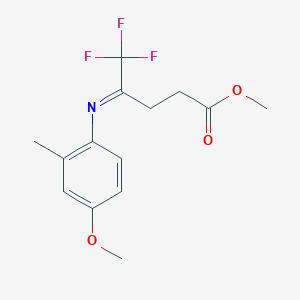
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a methoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 2-methyl-4-methoxyaniline. The reaction is typically carried out in a solvent such as benzene or toluene under nitrogen protection. The mixture is subjected to thermal reflux with continuous stirring for 48-72 hours in the presence of a catalyst. After the reaction is complete, the solvent is removed by decompression evaporation, and the product is purified using chromatographic silica gel column to obtain the target compound as a yellowish liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate: A closely related compound with similar structural features.
5,5,5-Trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoic acid: The carboxylic acid analog of the methyl ester.
Uniqueness
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is unique due to its specific combination of trifluoromethyl and methoxy-substituted phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H16F3NO3 |
|---|---|
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C14H16F3NO3/c1-9-8-10(20-2)4-5-11(9)18-12(14(15,16)17)6-7-13(19)21-3/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
FRUILPQNPFJNAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)N=C(CCC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)



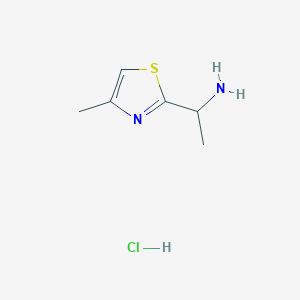
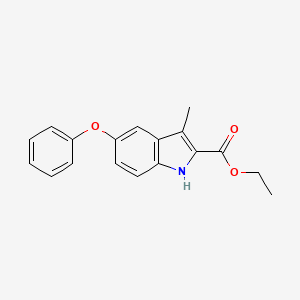
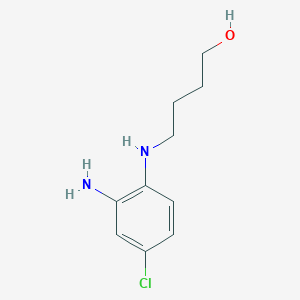

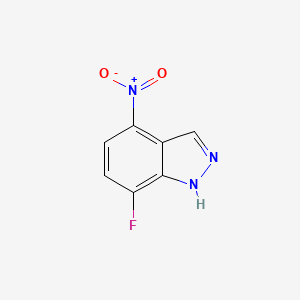
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

